molecular formula C20H21N3O3 B5119109 N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide

N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B5119109
M. Wt: 351.4 g/mol
InChI Key: VHMXARBUPVVPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, also known as K252a, is a natural product derived from the fermentation broth of Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide acts as a competitive inhibitor of ATP binding to protein kinases. It binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on cellular processes. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its broad specificity for protein kinases, which allows for the investigation of multiple signaling pathways simultaneously. However, its potency and specificity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.

Future Directions

There are many potential future directions for research involving N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide. One area of interest is in the development of more selective inhibitors of specific protein kinases, which could lead to more targeted therapies for various diseases. Another area of interest is in the investigation of the role of protein kinases in aging and age-related diseases, such as Alzheimer's disease. Additionally, the use of this compound in combination with other drugs or therapies may lead to more effective treatments for cancer and other diseases.

Synthesis Methods

N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide can be synthesized through a multi-step process involving the coupling of 2-amino-5-iodobenzoic acid with 2,3-epoxy-1-propanol, followed by cyclization and amidation reactions. The yield of this process is typically low, which has led to the development of alternative synthetic routes.

Scientific Research Applications

N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been widely used as a research tool for studying the role of protein kinases in various cellular processes. It has been shown to inhibit a broad range of protein kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C. This makes it a valuable tool for investigating the signaling pathways involved in cell growth, differentiation, and apoptosis.

properties

IUPAC Name

N-cyclohexyl-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-20(22-15-6-2-1-3-7-15)17-12-26-19(23-17)13-25-18-8-4-5-14-11-21-10-9-16(14)18/h4-5,8-12,15H,1-3,6-7,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMXARBUPVVPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=COC(=N2)COC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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